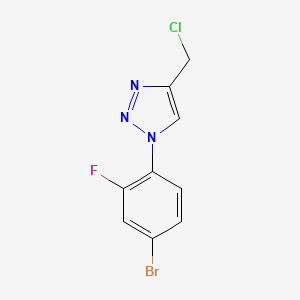

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole

Description

1-(4-Bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a halogenated triazole derivative characterized by a 1,2,3-triazole core substituted with a 4-bromo-2-fluorophenyl group at the 1-position and a chloromethyl group at the 4-position. The presence of halogen atoms (Br, F, Cl) enhances its electrophilic reactivity and binding affinity to biological targets, such as enzymes or proteins, through halogen bonding and hydrophobic interactions .

The synthesis of such triazoles typically employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for regioselective 1,4-substituted triazole formation .

Properties

IUPAC Name |

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrClFN3/c10-6-1-2-9(8(12)3-6)15-5-7(4-11)13-14-15/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZYPRLIRDEPIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrClFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azide Formation from Halogenated Aromatic Precursors

A key step involves preparing the azido derivative of 4-bromo-2-fluorophenyl precursors. This is typically achieved by nucleophilic substitution of halogenated benzyl chlorides or bromides with sodium azide under controlled conditions (50–60 °C, 5–6 hours) in suitable solvents. This method has been reported for related compounds and is applicable here to generate 4-(azidomethyl)-2-(4-bromo-2-fluorophenyl) derivatives.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| Azide formation | 4-bromo-2-fluorobenzyl chloride + NaN3, solvent, 50–60 °C, 5–6 h | 4-(azidomethyl)-2-(4-bromo-2-fluorophenyl) azide |

Copper(I)-Catalyzed Cycloaddition with Alkynes

The azido compound is then reacted with an alkyne under copper(II) sulfate pentahydrate and sodium ascorbate catalysis in a solvent mixture such as tert-butanol and water at room temperature (25–32 °C) for 5–6 hours. This yields the 1,2,3-triazole ring substituted with the 4-bromo-2-fluorophenyl group at N-1 and the chloromethyl group at C-4.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| CuAAC reaction | Azido compound + alkyne + CuSO4·5H2O + sodium ascorbate, t-BuOH/H2O, 25–32 °C, 5–6 h | 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole |

Reaction Conditions and Optimization

Solvents: Common solvents include tetrahydrofuran (THF), ethanol, methanol, and mixed aqueous-organic solvents such as tert-butanol/water.

Temperature: Azide formation typically requires moderate heating (50–60 °C), whereas the CuAAC reaction proceeds efficiently at room temperature.

Catalysts: Copper(II) sulfate pentahydrate with sodium ascorbate as a reducing agent to generate the active Cu(I) catalyst species.

Purification: Post-reaction mixtures are typically extracted with ethyl acetate, washed with brine, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography.

Representative Experimental Data

| Parameter | Details |

|---|---|

| Azide formation yield | Typically 70–85% |

| CuAAC reaction yield | 45–95%, depending on substrates and conditions |

| Purity (HPLC) | >95% after purification |

| Characterization | Confirmed by NMR (1H, 13C), melting point, and mass spectrometry |

Summary Table of Preparation Steps

| Step No. | Process | Reagents | Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|---|

| 1 | Halogenated benzyl chloride to azide | 4-bromo-2-fluorobenzyl chloride, NaN3 | 50–60 °C, 5–6 h | 4-(azidomethyl)-2-(4-bromo-2-fluorophenyl) azide | 70–85 |

| 2 | CuAAC cycloaddition | Azide, alkyne, CuSO4·5H2O, sodium ascorbate | Room temp, 5–6 h, t-BuOH/H2O | 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | 45–95 |

| 3 | Purification | Extraction, chromatography | Ambient | Pure target compound | >95 purity |

Research Findings and Notes

The copper-catalyzed azide-alkyne cycloaddition remains the most reliable and regioselective approach for synthesizing 1,2,3-triazoles with complex substitution patterns including halogenated aromatics and chloromethyl groups.

The use of sodium azide for azide introduction is well-established, but care must be taken due to the toxicity and explosive nature of azides.

Alternative fluorination methods on triazoles are under development but are currently less practical for this specific substitution pattern.

Reaction yields and purities depend significantly on the quality of starting materials, reaction times, and purification methods.

Chemical Reactions Analysis

Types of Reactions: 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The bromo and fluoro groups can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to remove the halogen atoms, resulting in the formation of hydroxyl groups.

Substitution: The chloromethyl group can be substituted with other functional groups, such as amines or alcohols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used under acidic conditions.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as ammonia or sodium hydroxide can be used, often requiring elevated temperatures and polar solvents.

Major Products Formed:

Oxidation: Bromo- and fluoro-substituted carboxylic acids or ketones.

Reduction: Hydroxyl-substituted phenyl rings.

Substitution: Amines or alcohols attached to the triazole ring.

Scientific Research Applications

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole has found applications in various scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is being explored for its use in drug discovery and development, particularly in the design of new therapeutic agents.

Industry: The compound's unique chemical properties make it valuable in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole exerts its effects involves its interaction with specific molecular targets and pathways. The bromo and fluoro groups enhance the compound's reactivity, allowing it to bind to enzymes or receptors involved in biological processes. The triazole ring plays a crucial role in stabilizing these interactions, leading to the desired biological or chemical outcomes.

Comparison with Similar Compounds

Halogen-Substituted Triazoles

- Compound 4 (4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) and Compound 5 (4-(4-fluorophenyl)-...) from , and 5 are isostructural, crystallizing in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl vs. Br), their crystal packing remains nearly identical, suggesting minimal steric or electronic disruption from halogen exchange .

- In contrast, 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole features a simpler triazole backbone without fused pyrazole or thiazole rings.

Fluorinated Analogues

- 1-(3-chloro-4-fluorophenyl)-4-(diethoxymethyl)-1H-1,2,3-triazole (CAS 1461706-60-4) shares a fluorophenyl group but replaces the chloromethyl with a diethoxymethyl group, reducing electrophilicity and increasing solubility in nonpolar solvents .

- 1-(2-Bromo-4-chlorophenyl)-4-(trifluoromethyl)-1H-1,2,3-triazole (CAS 1445866-55-6) substitutes the chloromethyl with a trifluoromethyl group, enhancing metabolic stability and lipophilicity, critical for pharmacokinetics .

Pharmacological and Functional Comparison

- Antimicrobial Activity: The structurally simpler BPTA (1-(4-bromophenyl)-5-phenyl-1H-1,2,3-triazole) exhibits broad-spectrum antimicrobial activity against Staphylococcus aureus and Candida albicans via HSA binding and hydrophobic interactions .

- Enzyme Inhibition : Triazole derivatives like S8000011 () inhibit IMPDH with binding energies up to -12.19 kcal/mol, suggesting the target compound’s halogenated aryl group could similarly interact with enzymatic active sites .

- Thermodynamic Stability : Fluorinated triazoles (e.g., ) display higher metabolic stability due to C-F bond strength, whereas the target compound’s C-Cl bond may confer greater reactivity in electrophilic substitution reactions .

Key Research Findings and Implications

Halogen Effects : Bromine and chlorine substituents favor hydrophobic interactions in biological systems, while fluorine enhances bioavailability and target selectivity .

Synthetic Scalability : CuAAC remains the gold standard for triazole synthesis, though solvent choice (e.g., DMF in ) and catalyst loading critically influence yields .

Biological Activity

1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in medicinal chemistry.

- Molecular Formula : C₉H₆BrClFN₃

- Molecular Weight : 290.52 g/mol

- CAS Number : 1248106-78-6

Synthesis

The synthesis of this triazole compound typically involves several steps:

- Formation of the Triazole Ring : The initial step involves the reaction of appropriate precursors to form the triazole ring.

- Substitution Reactions : The chloromethyl group is introduced via electrophilic substitution on the triazole scaffold.

- Purification : The final product is purified using techniques such as recrystallization or chromatography.

Antimicrobial Properties

Research indicates that compounds within the triazole class exhibit significant antimicrobial activity. For instance, studies have shown that various triazoles can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | 15.63 | Moderate against S. aureus |

| Control (Cefuroxime) | 7.82 | Strong against S. aureus |

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. In vitro assays have demonstrated that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines.

- Case Study : A derivative similar to 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole was tested against MCF-7 breast cancer cells, showing an IC₅₀ value of approximately 20 µM, indicating significant cytotoxicity .

The mechanism by which 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole exerts its biological effects is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes.

- Receptor Modulation : It could interact with specific receptors, altering signaling pathways related to cell growth and apoptosis.

Comparative Analysis

Comparative studies with other triazole compounds reveal that the presence of halogen substituents (bromine and fluorine) significantly affects biological activity. For example, compounds with electron-withdrawing groups tend to exhibit enhanced potency against bacterial strains compared to their unsubstituted counterparts .

| Compound | Structure | Antimicrobial Activity |

|---|---|---|

| 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole | Structure | Moderate |

| 4-bromo-2-fluorophenylacetic acid | - | Low |

| 4-bromo-2-fluoro-N,N-dimethylbenzamide | - | Moderate |

Q & A

Q. What are the standard protocols for synthesizing 1-(4-bromo-2-fluorophenyl)-4-(chloromethyl)-1H-1,2,3-triazole, and how can purity be ensured?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC). For example, regioselective triazole formation can be achieved using Ag-Zn-based nanoheterostructured catalysts under mild conditions (e.g., room temperature, aqueous/organic solvent mixtures) . Post-synthesis, purification involves gradient elution chromatography (e.g., CH₂Cl₂/MeOH 5:1) followed by HPLC to isolate the target compound with >95% purity. NMR (¹H/¹³C) and HRMS are critical for structural validation .

Q. How can NMR spectroscopy resolve ambiguities in the structural assignment of the chloromethyl and aryl substituents?

The chloromethyl group (-CH₂Cl) typically appears as a singlet in ¹H NMR (δ ~4.5–5.0 ppm) with a coupled ¹³C signal near δ 40–45 ppm. Aromatic protons from the 4-bromo-2-fluorophenyl group show distinct splitting patterns (e.g., doublets or doublet-of-doublets) due to para-bromo and ortho-fluoro substituents. 2D NMR (COSY, HSQC) can confirm connectivity, while NOESY helps assign spatial proximity of substituents .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during triazole ring formation, particularly when competing substituents are present?

Regioselectivity in 1,4-disubstituted triazoles is controlled by the CuAAC reaction mechanism. Steric and electronic factors influence the transition state: electron-withdrawing groups (e.g., -Br, -F) on the alkyne or azide can bias the reaction toward the desired regioisomer. Advanced catalysts (e.g., Ag-Zn heterostructures) enhance selectivity by modulating electronic interactions . Kinetic studies using variable-temperature NMR can identify competing pathways .

Q. How can X-ray crystallography resolve discrepancies in molecular geometry predicted by computational models?

Single-crystal X-ray diffraction provides unambiguous bond lengths and angles. For example, the triazole ring’s planarity and substituent orientations (e.g., chloromethyl group’s torsion angle) can be validated using SHELXL refinement . Discrepancies between computational (DFT) and experimental data often arise from crystal packing forces (e.g., C–H···π interactions), which are accounted for by refining thermal parameters and analyzing Hirshfeld surfaces .

Q. What methodologies are effective in analyzing structural distortions caused by halogen bonding in crystalline forms?

Halogen bonds (e.g., Br···N/F interactions) can be quantified using crystallographic software (SHELX suite). For 4-bromo-2-fluorophenyl derivatives, intermolecular distances (3.0–3.5 Å) and angles (150–180°) indicate significant Br···π or F···H-C interactions. Differential scanning calorimetry (DSC) and PXRD help correlate these interactions with polymorph stability .

Q. How should researchers handle contradictory spectroscopic data during impurity profiling?

Contradictions between HPLC purity (>98%) and minor NMR signals often stem from rotamers or residual solvents. Advanced techniques include:

- LC-MS/MS : Identifies low-abundance impurities via fragmentation patterns.

- Dynamic NMR : Resolves rotameric equilibria by analyzing temperature-dependent peak splitting.

- DOSY : Distinguishes impurities based on diffusion coefficients .

Methodological Considerations

- Crystallographic Refinement : Use SHELXL for high-resolution data (R factor <0.05). For twinned crystals, twin law refinement and validation tools (e.g., PLATON) are critical .

- Synthetic Optimization : Screen solvents (DMF vs. THF) and catalysts (CuI vs. Ag-Zn) to improve yields. For example, Ag-Zn catalysts increase regioselectivity to >90% in triazole synthesis .

- Data Reproducibility : Document reaction conditions (e.g., anhydrous vs. aerobic) to mitigate batch-to-batch variability in halogenated triazoles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.